2,3-Bis(n-hexylthio)-1,4-naphthalenedione
Overview
Description
2,3-Bis(n-hexylthio)-1,4-naphthalenedione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of two n-hexylthio groups attached to the naphthalene ring at positions 2 and 3, and two carbonyl groups at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(n-hexylthio)-1,4-naphthalenedione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with n-hexylthiol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete substitution of the chlorine atoms with n-hexylthio groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(n-hexylthio)-1,4-naphthalenedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups can lead to the formation of hydroquinones.
Substitution: The n-hexylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroquinones.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
2,3-Bis(n-hexylthio)-1,4-naphthalenedione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Potential use in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,3-Bis(n-hexylthio)-1,4-naphthalenedione involves its interaction with various molecular targets and pathways. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound potentially useful as an anticancer agent. Additionally, the n-hexylthio groups may interact with specific proteins or enzymes, modulating their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-1,4-naphthoquinone: The precursor used in the synthesis of 2,3-Bis(n-hexylthio)-1,4-naphthalenedione.
2,3-Bis(phenylthio)-1,4-naphthoquinone: Similar structure but with phenylthio groups instead of n-hexylthio groups.
1,4-Naphthoquinone: The parent compound without any substituents.
Uniqueness
This compound is unique due to the presence of long n-hexylthio chains, which can influence its solubility, reactivity, and biological activity. The specific substitution pattern also imparts distinct chemical and physical properties compared to other naphthoquinones.
Properties
IUPAC Name |
2,3-bis(hexylsulfanyl)naphthalene-1,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2S2/c1-3-5-7-11-15-25-21-19(23)17-13-9-10-14-18(17)20(24)22(21)26-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAROQAYBHJKVTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)SCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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